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A comprehensive guide for researchers, scientists, and drug development professionals on the

conserved role of the Sws1 protein family in homologous recombination and DNA repair.

The Sws1 protein and its orthologs are crucial players in the intricate process of homologous

recombination (HR), a vital DNA repair pathway that maintains genomic integrity in eukaryotic

organisms. This guide provides a comparative analysis of Sws1 function in key model

organisms, summarizing quantitative data, detailing experimental methodologies, and

visualizing its role in cellular signaling pathways.

Functional Conservation of the Sws1 Protein Family
Sws1 is a conserved regulator of homologous recombination in eukaryotes.[1][2] It is

characterized by the presence of a SWIM (SWI2/SNF2 and MuDR) domain, a type of zinc

finger motif.[1][2][3] The SWS1 protein family is ancient and highly conserved, with orthologs

found across eukaryotes, from yeast to humans, and even in some archaea.[4] Functional

studies have demonstrated that the invariant residues within the SWIM domain are essential for

its function in DNA damage tolerance and protein-protein interactions in both yeast and

humans.[4]

In the budding yeast Saccharomyces cerevisiae, the Sws1 homolog is Shu2, which functions

as part of the Shu complex (comprising Shu1, Psy3, and Csm2) to promote Rad51-mediated

homologous recombination.[3][4] Similarly, in the fission yeast Schizosaccharomyces pombe,

Sws1 acts in a pro-recombinogenic complex with Rlp1 and Rdl1, which are homologs of the
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human Rad51 paralogs XRCC2 and RAD51D, respectively.[1][2] This complex is crucial for the

recruitment of Rad22 (the Rad52 homolog) to sites of DNA damage, an early step in HR.[1]

In humans, the SWS1 homolog (also known as ZSWIM7) forms a stable complex with

SWSAP1 (SWS1-associated protein 1).[5][6] This human Shu complex is also involved in

homologous recombination repair and interacts with RAD51 and its paralogs.[5][6] Depletion of

SWS1 or SWSAP1 in human cells leads to defects in HR repair and reduced formation of

RAD51 foci at sites of DNA damage.[1][2][5]

Quantitative Analysis of Sws1 Function
The functional importance of Sws1 and its homologs has been quantified in various studies,

primarily by assessing the sensitivity of mutant strains to DNA damaging agents and by

measuring the efficiency of homologous recombination.
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Key Experimental Protocols
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The function of Sws1 and its interacting partners has been elucidated through a variety of

experimental techniques. Below are summaries of the key methodologies employed.

Yeast Two-Hybrid Screen
Objective: To identify proteins that interact with a protein of interest (the "bait").

Methodology: A yeast two-hybrid screen was performed using the C-terminal region of S.

pombe Srs2 as bait. A cDNA library is screened for "prey" proteins that, when interacting with

the bait, activate a reporter gene, allowing for selection and identification of interacting

partners. This screen identified Sws1 as an interacting partner of Srs2.[1]

Co-immunoprecipitation
Objective: To verify protein-protein interactions in vivo.

Methodology: Cells are transfected with constructs expressing epitope-tagged versions of

the proteins of interest. One protein is immunoprecipitated from cell lysates using an

antibody against its tag. The immunoprecipitate is then analyzed by western blotting for the

presence of the other protein. This method confirmed the interaction between human SWS1
and RAD51D.[1]

RNA Interference (RNAi)
Objective: To specifically knockdown the expression of a target gene to study its function.

Methodology: Short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to

target the mRNA of the gene of interest are introduced into cells. This leads to the

degradation of the target mRNA, resulting in reduced protein expression. The effect of the

knockdown on cellular processes, such as RAD51 foci formation, is then assessed.[1]

Analysis of Rad51/Rad22 Foci Formation
Objective: To visualize and quantify the recruitment of DNA repair proteins to sites of DNA

damage.

Methodology: Cells are treated with a DNA damaging agent or observed for spontaneous

damage. They are then fixed, permeabilized, and stained with antibodies against the protein
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of interest (e.g., RAD51) or express a fluorescently tagged version of the protein (e.g.,

Rad22-YFP). The number of cells with nuclear foci, which represent accumulations of the

protein at DNA damage sites, is then quantified using fluorescence microscopy.[1]

Signaling Pathways and Molecular Interactions
The Sws1 protein family functions at an early stage of homologous recombination, promoting

the recruitment of key repair proteins to sites of DNA damage.

DNA Damage

Sws1 Complex
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Caption: Sws1 pathway in S. pombe.

In S. pombe, upon DNA damage, the Sws1-Rlp1-Rdl1 complex is recruited to the site and

facilitates the subsequent recruitment of Rad22.[1] Rad22 then mediates the formation of the

Rad51 nucleoprotein filament, a critical step for homology search and strand invasion.[1]
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Caption: Proposed SWS1 pathway in humans.

A similar model is proposed for human cells, where the SWS1-SWSAP1 complex, in

conjunction with RAD51 paralogs, is thought to act early in HR to recruit BRCA2 to DNA

damage sites.[1] BRCA2 then facilitates the loading of RAD51 onto single-stranded DNA to

form the presynaptic filament.[1] The human SWS1-SWSAP1 complex possesses single-

stranded DNA-binding activity and DNA-stimulated ATPase activity, further supporting its role in

DNA repair.[5][6]

This comparative analysis underscores the conserved and fundamental role of the Sws1
protein family in maintaining genome stability across a wide range of eukaryotic organisms. A

deeper understanding of its function and regulation could provide valuable insights for the

development of novel therapeutic strategies targeting DNA repair pathways in diseases such

as cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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